1,2,4-Trichloro-3-vinylbenzene

Description

1,2,4-Trichloro-3-methylbenzene (CAS 2077-46-5) is a chlorinated aromatic hydrocarbon with three chlorine atoms at positions 1, 2, and 4, and a methyl group at position 3 of the benzene ring. It is also known by synonyms such as 2,3,6-Trichlorotoluene and 1-Methyl-2,3,6-trichlorobenzene . Its molecular formula is C₇H₅Cl₃, with a molecular weight of 215.48 g/mol. Regulatory identifiers include UNII-19M2L15Z6U and EINECS 218-202-4, and it is available commercially as a reference material in methanol solutions (10 µg/mL) .

Properties

IUPAC Name |

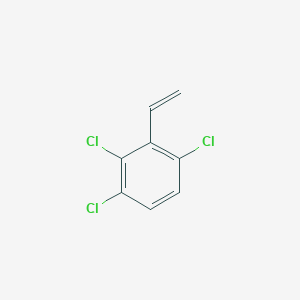

1,2,4-trichloro-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHISHSHOHYVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-vinylbenzene (styrene) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove chlorine atoms, resulting in less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms with hydroxyl or amino groups.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Less chlorinated benzene derivatives.

Substitution: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

1,2,4-Trichloro-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional differences between 1,2,4-Trichloro-3-methylbenzene and related chlorinated benzenes are critical for understanding their chemical behavior, environmental impact, and applications. Below is a detailed comparison:

Structural Isomers and Substituted Analogs

Data Table: Key Properties of Selected Compounds

Chemical Reactivity and Degradation

- While direct degradation data is unavailable, its structural similarity to 1,2,4-TCB suggests it may undergo analogous microbial degradation. Pseudomonas strains metabolize 1,2,4-TCB via dioxygenation, producing 3,4,6-trichlorocatechol and chloride ions .

- 1,2,4-TCB : Degradation by Pseudomonas sp. involves enzymatic dioxygenation and spontaneous dechlorination, yielding intermediates channeled into the tricarboxylic acid cycle .

- 1,3,5-Trichlorobenzene : Symmetrical substitution confers thermal and chemical stability, reducing biodegradability compared to less symmetrical isomers .

Physicochemical Properties

- Substituent Effects: Methyl groups increase molecular weight and boiling points compared to non-methylated isomers. For example, 1,2,4-Trichloro-3-methylbenzene (MW 215.48) is heavier than 1,2,4-TCB (MW 181.45).

- Solubility : Chlorine atoms reduce water solubility, but methyl groups may slightly enhance solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.